molecular formula C10H18N2O2 B1521351 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane CAS No. 489438-95-1

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

Cat. No. B1521351
CAS RN: 489438-95-1
M. Wt: 198.26 g/mol
InChI Key: RYGHDJBBUKJALE-UHFFFAOYSA-N
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Description

“1-Amino-3-boc-3-azabicyclo[3.1.0]hexane” is a chemical compound with the IUPAC name tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 198.27 . The compound is typically stored in a refrigerator and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 198.27 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthetic Pathways and Derivatives 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane and its derivatives have been synthesized through various methods. The compound's synthesis was achieved by intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, yielding both tris- and monoprotected derivatives. X-ray crystal structure analyses revealed common structural features, including an equatorial position of the N-benzyl group and a boat conformation for the 3-azabicyclo[3.1.0]hexane skeleton (Gensini et al., 2002). Additionally, Azabicyclo[3.1.0]hexane-1-ols were identified as intermediates for asymmetric synthesis of pharmacologically active products, highlighting their versatility in drug development (Jida, Guillot, & Ollivier, 2007).

Applications in Medicinal Chemistry this compound is central to the development of novel therapeutic agents. For instance, it's a core moiety in natural products showing biological activities against various pathogens and tumors through DNA alkylation. The compound's modification, particularly the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring, is crucial for the biological activity of compounds like ficellomycin (Kurosawa et al., 2020).

Conformational Analysis and Bioactive Compound Synthesis The conformationally locked structure of this compound and its analogues make them suitable for constructing bioactive compounds with specific biological functions. The core structure has been utilized as a framework for the synthesis of various small molecules with diverse biological activities. For instance, bicyclo[3.1.0]hexane analogues have been reported as intermediates in natural compound synthesis, bioactive compound constituents, and catalysts (Jimeno et al., 2011).

Safety and Hazards

The safety information for “1-Amino-3-boc-3-azabicyclo[3.1.0]hexane” includes several precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others . The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The compound is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .

Mode of Action

The exact mode of action of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of ficellomycin, a dipeptide that consists of L-valine and a non-proteinogenic amino acid .

Biochemical Pathways

For example, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between this compound and aminotransferases involves the formation of a Schiff base intermediate, which facilitates the transfer of the amino group. Additionally, this compound has been shown to interact with oxidases, which are enzymes that catalyze the oxidation of substrates by transferring electrons to oxygen molecules .

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors and influencing their activity, thereby regulating the transcription of target genes involved in cellular metabolism and other essential processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. One notable interaction is the inhibition of certain enzymes, such as proteases, by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may result in transient changes in cell signaling and gene expression, while long-term exposure can lead to more sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may result in toxic or adverse effects . For instance, low doses of this compound have been shown to enhance cognitive function and memory in animal models, whereas high doses can lead to neurotoxicity and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and oxidative phosphorylation. This compound can interact with enzymes such as aminotransferases and oxidases, which play critical roles in these pathways . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the activity and function of this compound by altering its subcellular localization .

properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGHDJBBUKJALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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